5-[(dipropylamino)methyl]-1-ethyl-1H-pyrazol-3-amine
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Overview
Description
5-[(Dipropylamino)methyl]-1-ethyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C12H24N4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(dipropylamino)methyl]-1-ethyl-1H-pyrazol-3-amine typically involves the reaction of 1-ethyl-1H-pyrazol-3-amine with dipropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
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Step 1: Preparation of 1-ethyl-1H-pyrazol-3-amine.
- React 1-ethyl-1H-pyrazole with an appropriate amine source.
- Use a solvent such as ethanol or methanol.
- Maintain the reaction temperature between 50-70°C.
- Isolate the product by filtration and recrystallization.
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Step 2: Formation of this compound.
- React 1-ethyl-1H-pyrazol-3-amine with dipropylamine.
- Use a catalyst such as palladium on carbon (Pd/C).
- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
- Purify the product using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of corresponding oxides or other oxidized derivatives.
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Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced amine derivatives.
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Substitution: The compound can participate in nucleophilic substitution reactions, where the dipropylamino group can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Oxidation Products: Oxides and other oxidized derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
5-[(Dipropylamino)methyl]-1-ethyl-1H-pyrazol-3-amine has several applications in scientific research:
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Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents.
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Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.
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Biological Studies: The compound is used in biological assays to study its effects on various biological targets. It may exhibit activity against certain enzymes or receptors, making it useful in biochemical research.
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Industrial Applications: In the chemical industry, the compound can be used as a precursor for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(dipropylamino)methyl]-1-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazol-3-amine: A precursor in the synthesis of 5-[(dipropylamino)methyl]-1-ethyl-1H-pyrazol-3-amine.
Dipropylamine: Another precursor used in the synthesis.
Other Pyrazole Derivatives: Compounds with similar structures but different substituents on the pyrazole ring.
Uniqueness
This compound is unique due to the presence of the dipropylamino group, which imparts specific chemical and biological properties. This makes it distinct from other pyrazole derivatives and allows for unique applications in various fields.
Properties
IUPAC Name |
5-[(dipropylamino)methyl]-1-ethylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4/c1-4-7-15(8-5-2)10-11-9-12(13)14-16(11)6-3/h9H,4-8,10H2,1-3H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMDSENDOPCUMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=CC(=NN1CC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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